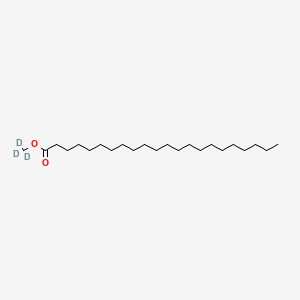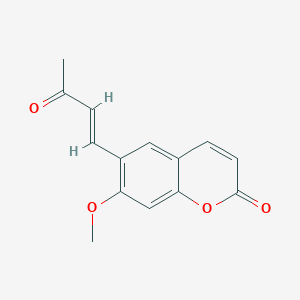
Docosanoic Acid Methyl-d3 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trideuteriomethyl docosanoate: is a deuterated fatty acid ester, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in studies involving metabolic pathways, reaction mechanisms, and more.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trideuteriomethyl docosanoate typically involves the deuteration of a precursor compound. One common method is the alkylation of acetylacetone with deuterated methyl iodide (CD3I), followed by further deuteration through keto-enol tautomerism to yield the desired trideuteriomethyl group . The reaction conditions often involve the use of bases such as sodium hydroxide or potassium tert-butoxide in a deuterated solvent like DMSO-d6 .
Industrial Production Methods: Industrial production of trideuteriomethyl docosanoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the high isotopic purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Trideuteriomethyl docosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trideuteriomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trideuteriomethyl docosanoic acid, while reduction could produce trideuteriomethyl docosanol.
Applications De Recherche Scientifique
Chemistry: Trideuteriomethyl docosanoate is used as a tracer in studies involving fatty acid metabolism and lipidomics. Its deuterium labeling allows for precise tracking of metabolic pathways using mass spectrometry .
Biology: In biological research, this compound can be used to study the incorporation and metabolism of fatty acids in cells and tissues. It helps in understanding the dynamics of lipid metabolism and the role of specific fatty acids in cellular processes .
Medicine: Trideuteriomethyl docosanoate is valuable in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of fatty acid-based drugs. It can also be used in the development of deuterated drugs with improved metabolic stability .
Industry: In the industrial sector, this compound can be used in the production of deuterated materials for various applications, including advanced lubricants and specialty chemicals .
Mécanisme D'action
The mechanism of action of trideuteriomethyl docosanoate involves its incorporation into metabolic pathways where it mimics the behavior of its non-deuterated counterpart. The deuterium atoms, however, provide a distinct mass difference that can be detected using analytical techniques like mass spectrometry. This allows researchers to study the compound’s distribution and transformation in biological systems .
Comparaison Avec Des Composés Similaires
- Trideuteriomethyl octanoate
- Trideuteriomethyl hexadecanoate
- Trideuteriomethyl eicosanoate
Comparison: Trideuteriomethyl docosanoate is unique due to its longer carbon chain compared to other trideuteriomethyl fatty acid esters. This longer chain length can influence its physical properties, metabolic pathways, and applications. For instance, it may have different solubility characteristics and interact differently with biological membranes compared to shorter-chain analogs .
Propriétés
Formule moléculaire |
C23H46O2 |
|---|---|
Poids moléculaire |
357.6 g/mol |
Nom IUPAC |
trideuteriomethyl docosanoate |
InChI |
InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3 |
Clé InChI |
QSQLTHHMFHEFIY-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)




![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)

